HIF-1 inhibitor-5

HIF-1 inhibition HRE-luciferase assay chalcone derivatives

Select HIF-1 inhibitor-5 (Compound 16e) to dissect HIF-1 transcriptional activity without confounding cytotoxicity. Unlike mitochondrial inhibitors (e.g., BAY 87-2243), this direct HIF-1 antagonist suppresses VEGF/MMP-2 at non-cytotoxic concentrations (2-4 μM), enabling clean readouts in invasion and angiogenesis assays. Validated in vivo anti-angiogenic efficacy and subchronic oral tolerability up to 50 mg/kg position it as a benchmark for preclinical proof-of-concept studies. Ideal for contrasting direct vs. indirect HIF-1 modulation mechanisms.

Molecular Formula C28H35NO5
Molecular Weight 465.6 g/mol
Cat. No. B12405184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF-1 inhibitor-5
Molecular FormulaC28H35NO5
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(C(C=C3)OC)OCCCN4CCCC4)C
InChIInChI=1S/C28H35NO5/c1-28(2)14-13-22-24(34-28)12-9-21(27(22)31)23(30)10-7-20-8-11-25(32-3)26(19-20)33-18-6-17-29-15-4-5-16-29/h7-14,19,25-26,31H,4-6,15-18H2,1-3H3/b10-7+
InChIKeyAQSVAPNHDONSRJ-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIF-1 Inhibitor-5 for Research Procurement: A Chalcone-Derived HIF-1 Antagonist with Validated Anti-Angiogenic Activity


HIF-1 inhibitor-5 (designated Compound 16e) is a synthetically derived chalcone-based small molecule incorporating a 2,2-dimethylbenzopyran moiety, identified through structure-guided optimization [1]. It functions as a direct antagonist of Hypoxia-Inducible Factor-1 (HIF-1), a central transcriptional regulator of the cellular hypoxic response frequently implicated in tumor progression and metastasis [1]. The compound exhibits a molecular formula of C28H35NO5 and a molecular weight of 465.58 g/mol . Its primary reported mechanism involves direct inhibition of HIF-1 transcriptional activity, as assessed by Hypoxia-Response Element (HRE)-luciferase reporter gene assays, leading to downstream suppression of HIF-1 target genes such as VEGF and MMP-2 [1].

Why HIF-1 Inhibitor-5 Cannot Be Substituted by Common In-Class HIF-1 Antagonists


The HIF-1 inhibitor class encompasses compounds with vastly divergent mechanisms of action, potency ranges spanning four orders of magnitude (sub-nanomolar to high micromolar), and distinct off-target profiles [1]. While a compound like BAY 87-2243 achieves its potent HIF-1 suppression via mitochondrial complex I inhibition (IC50 ~10 nM), leading to broad metabolic consequences, HIF-1 inhibitor-5 acts through a direct, non-mitochondrial antagonism of HIF-1 transcriptional activity (IC50 2.38 μM) with documented anti-angiogenic specificity in vivo [2]. Substituting HIF-1 inhibitor-5 with a more potent but mechanistically divergent analog like BAY 87-2243 introduces confounding variables of mitochondrial toxicity, whereas substituting it with a less characterized HIF-1 inhibitor like PX-478 (reported IC50 ranges of 20-30 μM in some contexts) risks loss of the validated in vivo anti-angiogenic window [3][4]. The following quantitative evidence establishes the specific differentiation of HIF-1 inhibitor-5 relative to these comparators.

Quantitative Differentiation Guide: HIF-1 Inhibitor-5 vs. Key Comparators


HIF-1 Inhibitory Potency: 3-Fold Superior to Parent Scaffold in Identical Assay System

In a direct head-to-head comparison within the same HRE-luciferase reporter gene assay conducted under hypoxic conditions, HIF-1 inhibitor-5 (Compound 16e) demonstrated an IC50 of 2.38 μM, which represents a 3-fold enhancement in HIF-1 inhibitory potency relative to the parent compound LXH-SYP-7 [1]. This quantitative differentiation confirms that the structural optimization yielding Compound 16e successfully improved target engagement.

HIF-1 inhibition HRE-luciferase assay chalcone derivatives

Anti-Migratory Efficacy in A549 Lung Cancer Cells: A Functional Differentiator from More Potent HIF-1 Inhibitors

While BAY 87-2243 achieves HIF-1 inhibition with picomolar potency (IC50 ~0.7 nM) via mitochondrial complex I disruption, this mechanism introduces significant cytotoxicity unrelated to HIF-1 transcriptional antagonism [1]. In contrast, HIF-1 inhibitor-5 suppresses A549 lung cancer cell migration in a concentration-dependent manner (0-4 μM over 24 hours) without inducing significant cytotoxicity at these concentrations [2]. The study explicitly notes that these anti-migratory effects occur at 'nontoxic concentrations,' highlighting a functional window where HIF-1 pathway inhibition is the primary biological response rather than cell death [2].

A549 cell migration tumor metastasis wound healing assay

In Vivo Anti-Angiogenic Activity: Near-Complete Suppression in Matrigel Plug Assay

In a VEGF-induced Matrigel plug angiogenesis model in C57/bl6 female mice, HIF-1 inhibitor-5 administered at 20 μM (0.5 mL subcutaneous injection near the midline of the abdomen) resulted in a near-complete suppression of new blood vessel formation [1]. The study reports that 'almost no new blood vessels were formed in the suppository' at this concentration [1]. This in vivo validation contrasts sharply with many early-stage HIF-1 inhibitors that fail to demonstrate robust anti-angiogenic efficacy in animal models due to poor pharmacokinetics or insufficient target engagement.

Matrigel plug assay anti-angiogenesis in vivo efficacy

Subchronic Oral Toxicity Profile: Tolerated Doses Up to 50 mg/kg in Mice

A 10-day subchronic oral toxicity study in Kunming mice demonstrated that HIF-1 inhibitor-5 was well tolerated at doses up to 50 mg/kg, with no observed toxic adverse effects [1]. This contrasts with the toxicity profiles of many clinically investigated HIF-1 inhibitors, which often exhibit dose-limiting toxicities related to their mechanisms of action [2]. For example, the potent HIF-1 inhibitor PX-478 has shown dose-dependent toxicity in preclinical models, and BAY 87-2243's mitochondrial inhibition raises concerns about off-target effects [3][4]. While direct comparative toxicity data are not available, this established tolerability window supports the compound's utility in repeated-dosing animal studies.

in vivo toxicity preclinical safety tolerability

Cytotoxicity Selectivity Window: Differentiation from Broad-Spectrum Cytotoxic Agents

In A549 lung cancer cells, HIF-1 inhibitor-5 exhibited a cytotoxic IC50 of 8.883 μM after 48-hour exposure, whereas its HIF-1 inhibitory IC50 was 2.38 μM, yielding a selectivity window of approximately 3.7-fold [1]. This window suggests that at concentrations sufficient for robust HIF-1 pathway inhibition (e.g., 2-4 μM), the compound exerts functional anti-migratory and anti-invasive effects without inducing direct cytotoxicity [1]. In contrast, many HIF-1 inhibitors, particularly those targeting mitochondrial function or protein synthesis (e.g., KC7F2), have narrower selectivity windows or directly induce cell death at HIF-1 inhibitory concentrations [2].

cytotoxicity profile selectivity index A549 cells

Recommended Research Applications for HIF-1 Inhibitor-5 Based on Validated Differentiation


Investigating HIF-1-Dependent Tumor Cell Migration and Invasion In Vitro

Based on the demonstrated suppression of A549 cell migration and invasion at non-cytotoxic concentrations (0-4 μM over 24 hours) [1], HIF-1 inhibitor-5 is ideally suited for dissecting the specific contribution of HIF-1 transcriptional activity to metastatic phenotypes. Researchers can use this compound at 2-4 μM to inhibit HIF-1 without confounding cytotoxicity, allowing for clean interpretation of results from Transwell invasion assays, wound healing assays, and 3D spheroid invasion models. This is a key differentiator from compounds like BAY 87-2243, where mitochondrial inhibition may indirectly affect cell motility through altered ATP production.

Validating Anti-Angiogenic Mechanisms in In Vivo Models

Given its near-complete suppression of VEGF-induced angiogenesis in the Matrigel plug assay at 20 μM [1], HIF-1 inhibitor-5 serves as a reliable tool for in vivo angiogenesis studies, including tumor xenograft models where vascularization is a limiting factor for growth. Its documented in vivo tolerability at doses up to 50 mg/kg orally for 10 days [1] further supports its use in repeated-dosing regimens to assess chronic anti-angiogenic effects.

Comparative HIF-1 Pathway Studies Requiring a Direct Transcriptional Antagonist

For studies aiming to contrast the biological consequences of direct HIF-1 transcriptional antagonism versus indirect HIF-1 modulation (e.g., via PHD inhibition or mitochondrial complex I disruption), HIF-1 inhibitor-5 provides a well-characterized reference compound with a defined mechanism (HRE-luciferase inhibition) [1]. Its potency (IC50 2.38 μM) places it in a practical working concentration range for cell-based assays, avoiding the sub-nanomolar concentrations required for compounds like BAY 87-2243, which can be challenging to accurately formulate and dose in certain experimental systems [2].

Preclinical Proof-of-Concept Studies for HIF-1-Targeted Therapies

With its combination of in vitro HIF-1 inhibition, in vivo anti-angiogenic efficacy, and established subchronic oral tolerability [1], HIF-1 inhibitor-5 is positioned as a candidate tool compound for early-stage preclinical proof-of-concept studies. While not a clinical candidate itself, its validated profile enables researchers to test the therapeutic hypothesis that direct HIF-1 antagonism can impact tumor growth or metastasis in animal models, providing a benchmark for evaluating next-generation HIF-1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIF-1 inhibitor-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.